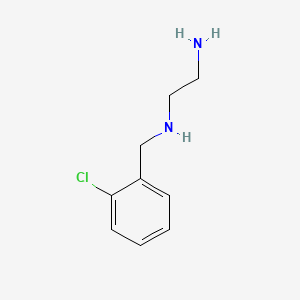

乙二胺,2-(氯苄基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethylenediamine, 2-(chlorobenzyl)- (ECB) is a chemical compound that belongs to the class of aromatic amines. It is a derivative of Ethylenediamine, which is an organic compound used as a building block for the production of many other chemical products .

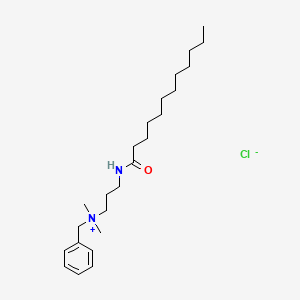

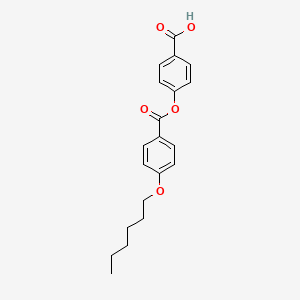

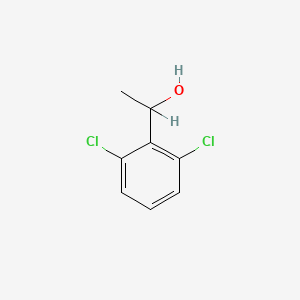

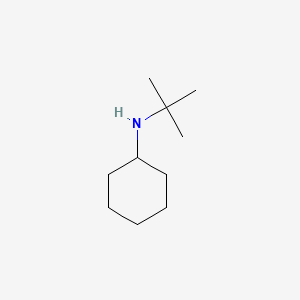

Molecular Structure Analysis

The molecular weight of Ethylenediamine, 2-(chlorobenzyl)- is 184.66 g/mol. Ethylenediamine, the parent compound, has a chemical formula of C2H8N2 and contains a total of 11 bonds, including 3 non-H bonds, 1 rotatable bond, and 2 primary amine (aliphatic) groups .Physical And Chemical Properties Analysis

Ethylenediamine, the parent compound, is a colorless liquid with an ammonia-like odor. It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . The specific physical and chemical properties of Ethylenediamine, 2-(chlorobenzyl)- are not detailed in the sources retrieved.科学研究应用

Fragmentation Study

Ethylenediamine is used in experimental and theoretical investigations of fragmentation induced by low-energy electrons . The interaction of low-energy electrons with ethylenediamine induces the fragmentation of the molecule into various anion fragments and associated neutral counterparts via dissociative electron attachment .

Chemical Synthesis

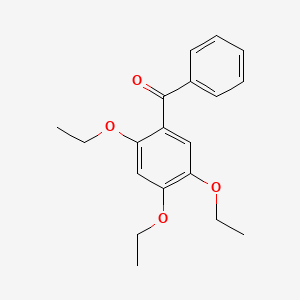

Ethylenediamine is widely used in industry as a building block for chemical synthesis to produce detergents, chelates, textile auxiliaries, agrochemicals, and polyamides . The market demand for this compound is continuously growing .

Sustainable Chemistry

Recent decades have seen the development of research for promoting Ethylenediamine in sustainable chemistry . For example, it’s used in the fabrication of nanosheets for the catalysis of H2 assisted by ethylenediamine or the “green” production of polymers from γ-grafting methods of chitosan and EDA .

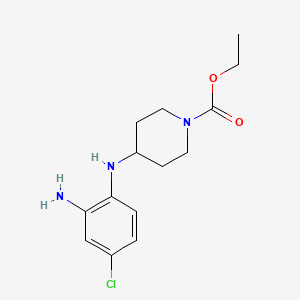

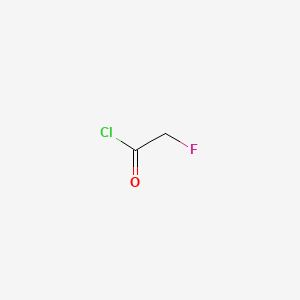

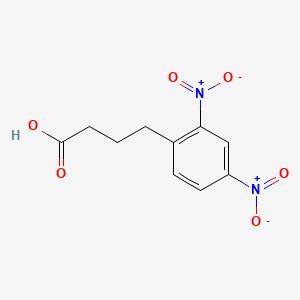

Synthesis of 2-Chlorobenzamide Derivatives

2-Chlorobenzamide derivatives have been synthesized using Ethylenediamine . Ethylene diamine and isopropyl amine were dissolved in ethanolic 1 N NaOH separately and to it 2-Chlorobenzoyl chloride was added. The products were collected respectively .

Antimicrobial and Disinfectant Activity

The synthesized 2-Chlorobenzamide derivatives using Ethylenediamine have been evaluated for antimicrobial and disinfectant activity .

Environmentally Friendly Chelating Agents

Ethylenediamine is used as an environmentally friendly chelating agent in a large number of applications such as oxidative bleaching, detergents and cleaning compositions, scale prevention and reduction, remediation of soils, agriculture, electroplating, waste treatment, and biocides .

作用机制

Target of Action

Ethylenediamine, 2-(chlorobenzyl)- is a derivative of Ethylenediamine . Ethylenediamine is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . Notably, ethylenediamine is a contact sensitizer capable of producing local and generalized reactions .

Mode of Action

It is known that compounds containing the ethylenediamine moiety exhibit antimicrobial, antifungal, antibacterial, antituberculosis, and anticancer activities .

Biochemical Pathways

It is known that ethylenediamine derivatives can interact with multiple receptors, which can lead to a variety of biological effects .

Pharmacokinetics

After oral administration, the bioavailability of ethylenediamine is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of 0.55 hours .

Result of Action

Ethylenediamine, 2-(chlorobenzyl)- and its derivatives have been found to exhibit cytotoxic activity, causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential in cancer cell lines . They also show significant antimicrobial and antifungal activities .

安全和危害

Ethylenediamine, the parent compound, is known to be a contact sensitizer capable of producing local and generalized reactions. It is harmful if swallowed or inhaled, toxic in contact with skin, and may cause severe skin burns and eye damage . The specific safety and hazard information for Ethylenediamine, 2-(chlorobenzyl)- is not detailed in the sources retrieved.

未来方向

属性

IUPAC Name |

N'-[(2-chlorophenyl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGFJEQTHKHUID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211469 |

Source

|

| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediamine, 2-(chlorobenzyl)- | |

CAS RN |

6241-46-9 |

Source

|

| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006241469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)